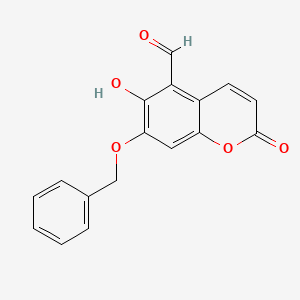

7-Benzyl-5-carboxaldehyde-O-esculetin

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12O5 |

|---|---|

Molecular Weight |

296.27 g/mol |

IUPAC Name |

6-hydroxy-2-oxo-7-phenylmethoxychromene-5-carbaldehyde |

InChI |

InChI=1S/C17H12O5/c18-9-13-12-6-7-16(19)22-14(12)8-15(17(13)20)21-10-11-4-2-1-3-5-11/h1-9,20H,10H2 |

InChI Key |

VHRGMDPQTBJXMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Benzyl 5 Carboxaldehyde O Esculetin

Foundational Synthetic Routes to the Esculetin (B1671247) Scaffold

The synthesis of the basic esculetin (6,7-dihydroxycoumarin) framework is the critical first step. Several established methods are employed, often beginning with simple benzene (B151609) derivatives. nih.govmdpi.comjocpr.com

One common approach involves the Pechmann condensation, a classic method for coumarin (B35378) synthesis. While the standard Pechmann reaction uses phenols and β-keto esters, modifications are necessary for highly hydroxylated products like esculetin. A prevalent route starts with 1,2,4-triacetoxybenzene, which is reacted with malic acid in the presence of a condensing agent like concentrated sulfuric acid.

Another significant route utilizes p-benzoquinone as the starting material. nih.govresearchgate.net In a method studied by Cao et al., p-benzoquinone is treated with acetic anhydride (B1165640) and sulfuric acid to form a 1,2,4-phloroglucinol triacetate intermediate. This intermediate is then fused with malic acid and concentrated sulfuric acid to yield esculetin, achieving a total yield of 80.3%. mdpi.comresearchgate.net

A more contemporary approach, developed by Yang et al., employs microwave irradiation to enhance reaction efficiency. mdpi.com This method involves the cyclization of 1,2,4-benzenetriol (B23740) with ethyl propionate (B1217596) using zinc chloride (ZnCl₂) as a catalyst. Under optimal microwave conditions, this route can produce esculetin in yields as high as 87.4%, significantly reducing reaction times compared to traditional heating methods. nih.govmdpi.com

| Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Modified Pechmann Condensation | p-Benzoquinone, Malic Acid | Acetic Anhydride, H₂SO₄ | 80.3% | mdpi.comresearchgate.net |

| Microwave-Assisted Cyclization | 1,2,4-Benzenetriol, Ethyl Propionate | ZnCl₂, Microwave (400W, 105°C) | 87.4% | nih.govmdpi.com |

Strategic Approaches for Introducing Benzyl (B1604629) and Carboxaldehyde Moieties

Once the esculetin scaffold is obtained, the subsequent challenge lies in the regioselective introduction of the benzyl group at the C7 oxygen and the carboxaldehyde group at the C5 position. The two phenolic hydroxyl groups at C6 and C7, along with the electron-rich aromatic ring, are the key reactive sites for these modifications. mdpi.comjocpr.com

The core of the synthetic strategy is controlling the reactivity of the two hydroxyl groups on the esculetin molecule. The relative acidity and steric hindrance of the C6-OH and C7-OH groups can be exploited to achieve selective functionalization. Often, the C7-OH is more nucleophilic and less sterically hindered, making it the preferred site for reactions like benzylation under carefully controlled conditions.

The installation of the benzyl group is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves deprotonating the C7-hydroxyl group with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide), forming the 7-O-benzyl ether.

More advanced methods, such as palladium-catalyzed cross-coupling reactions, offer alternative routes. researchgate.netkoreascience.kr For instance, the Suzuki-Miyaura coupling can be used to form C-C bonds, and variations of this reaction can be adapted for C-O bond formation. researchgate.netrsc.org These methods are particularly useful for creating more complex derivatives but for a simple benzylation, the Williamson synthesis is often more direct. koreascience.kr

The introduction of a carboxaldehyde (formyl) group onto the coumarin ring at the C5 position is an electrophilic aromatic substitution. Several classic formylation reactions are applicable:

Vilsmeier-Haack Reaction : This is a widely used method for formylating electron-rich aromatic rings. It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govul.edu.lbsemanticscholar.org The reaction with 7-benzyloxy-6-hydroxycoumarin would direct the formyl group to one of the activated positions on the ring, with the C5 position being a likely candidate due to electronic and steric influences.

Duff Reaction : This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) to introduce a formyl group onto activated phenols. derpharmachemica.com Microwave irradiation can be used to accelerate this process, offering a rapid and efficient protocol. derpharmachemica.com

Reimer-Tiemann Reaction : While classic for phenols, this reaction (using chloroform (B151607) and a strong base) can also be used for formylation, though it can sometimes suffer from lower yields and selectivity issues compared to the Vilsmeier-Haack reaction for coumarin systems.

The choice of method depends on the specific substrate and desired reaction conditions. The Vilsmeier-Haack reaction is often favored for its reliability in formylating coumarin systems. nih.govul.edu.lb

Optimization of Reaction Conditions and Yield

Achieving high yields in the synthesis of 7-Benzyl-5-carboxaldehyde-O-esculetin requires careful optimization of each reaction step. numberanalytics.com Key factors that influence the efficiency and selectivity of derivatization reactions include temperature, reaction time, solvent, and the choice of catalyst or reagent. researchgate.netnih.gov

For the foundational synthesis of esculetin, Zhang optimized the reaction starting from p-benzoquinone through single- and multi-factor orthogonal experiments to achieve the reported 80% yield. nih.govresearchgate.net Similarly, Yang et al. determined the optimal conditions for their microwave-assisted synthesis to be a 1:1 molar ratio of reactants with 3.5 g of ZnCl₂, irradiated for 10 minutes at 105°C and 400 W. mdpi.com

In the derivatization steps, optimization is equally critical. For the benzylation reaction, factors such as the strength of the base, the polarity of the solvent, and the reaction temperature must be fine-tuned to favor selective C7-O-alkylation and minimize side reactions. mdpi.com For the formylation step, the molar ratios of the Vilsmeier reagent to the coumarin substrate and the reaction temperature are crucial parameters to control to maximize the yield of the desired C5-formylated product while preventing the formation of byproducts. derpharmachemica.com Automated, on-line derivatization methods can improve reproducibility by ensuring consistent reaction times for each sample. nih.gov

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Impacts reaction rate and can lead to side reactions or degradation at higher levels. numberanalytics.com | Find the optimal balance between reaction speed and selectivity. |

| Time | Determines the extent of reaction completion. numberanalytics.com | Ensure complete conversion while minimizing byproduct formation. |

| Solvent | Affects solubility of reactants, reaction rate, and selectivity. numberanalytics.com | Choose an inert solvent that promotes the desired reaction pathway. |

| Catalyst/Reagent Concentration | Crucial for reaction efficiency and preventing side reactions. | Use the minimum effective amount to drive the reaction to completion. |

Exploration of Novel and Sustainable Synthetic Pathways

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing coumarin derivatives. nih.gov These novel pathways aim to reduce the use of harsh reagents, minimize waste, and improve energy efficiency.

Microwave-assisted synthesis, as demonstrated in the preparation of the esculetin scaffold, is a prime example of a sustainable technique that shortens reaction times and can increase yields. nih.govderpharmachemica.com The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as both the solvent and catalyst in Knoevenagel condensations for coumarin synthesis represents another green approach. nih.gov

Furthermore, the field of biosynthesis offers a promising frontier for the sustainable production of coumarin precursors. nih.govresearchgate.net By engineering microbial cell factories, it is possible to produce compounds like scopoletin (B1681571) (a methylated derivative of esculetin) from simple feedstocks. nih.gov While the direct biosynthesis of this compound has not been reported, the enzymatic and metabolic pathways being uncovered could pave the way for future biocatalytic steps in its synthesis. researchgate.net These biological systems operate under mild, aqueous conditions and offer unparalleled selectivity, representing the ultimate goal for sustainable chemical manufacturing.

Compound Reference Table

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | 7-(Benzyloxy)-6-hydroxy-2-oxo-2H-chromene-5-carbaldehyde | C₁₇H₁₂O₅ |

| Esculetin | 6,7-Dihydroxycoumarin | C₉H₆O₄ |

| p-Benzoquinone | 1,4-Benzoquinone | C₆H₄O₂ |

| Malic Acid | 2-Hydroxybutanedioic acid | C₄H₆O₅ |

| 1,2,4-Benzenetriol | Hydroxyquinol | C₆H₆O₃ |

| Ethyl Propionate | - | C₅H₁₀O₂ |

| Zinc Chloride | - | ZnCl₂ |

| Benzyl Bromide | (Bromomethyl)benzene | C₇H₇Br |

| Phosphorus Oxychloride | POCl₃ | POCl₃ |

| N,N-Dimethylformamide | DMF | C₃H₇NO |

| Hexamethylenetetramine | HMTA, Methenamine | C₆H₁₂N₄ |

| Scopoletin | 7-Hydroxy-6-methoxycoumarin | C₁₀H₈O₄ |

Elucidation of Chemical Structure and Purity for 7 Benzyl 5 Carboxaldehyde O Esculetin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data for 7-Benzyl-5-carboxaldehyde-O-esculetin. Such data would typically provide chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) in Hertz (Hz) for each unique proton in the molecule, allowing for the confirmation of the various structural motifs, including the esculetin (B1671247) core, the benzyl (B1604629) group, and the carboxaldehyde function.

Similarly, no specific experimental ¹³C NMR data for this compound is publicly available. A ¹³C NMR spectrum would display a series of peaks, each corresponding to a unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization and local electronic environment, which is essential for confirming the carbon skeleton of the compound.

There are no published 2D NMR spectra for this compound. These advanced techniques are critical for assembling the complete molecular structure:

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, typically on adjacent carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry and conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located in the available scientific literature. HRMS is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

No experimental Fourier-Transform Infrared (FTIR) spectrum for this compound is available. An FTIR spectrum would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorption bands would be expected for the carbonyl (C=O) stretching of the aldehyde and the lactone, C-O stretching of the ether linkage, and C=C stretching of the aromatic rings.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics

There is no documented Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. A UV-Vis spectrum would provide information on the electronic transitions within the molecule, with the wavelengths of maximum absorbance (λmax) being characteristic of the conjugated π-system of the coumarin (B35378) and aromatic moieties.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a novel or synthetically derived compound like this compound, this technique provides unequivocal proof of its chemical structure, including the precise arrangement of its atoms, bond lengths, and bond angles. The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the molecular structure can be elucidated.

This powerful analytical tool would confirm the connectivity of the esculetin core, the benzyl group at the 7-position, and the carboxaldehyde group at the 5-position. Furthermore, it would reveal the compound's conformation in the solid state—the specific spatial orientation of its different parts, such as the rotation around the single bonds connecting the benzyl group and the carboxaldehyde moiety to the coumarin scaffold. In cases where chiral centers are present, X-ray crystallography on a suitable crystal can determine the absolute stereochemistry, providing a level of structural detail that is unparalleled by other analytical techniques.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For this compound, a variety of chromatographic methods are employed to assess its purity, quantify its concentration in different matrices, and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of coumarin derivatives. researchgate.net The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation from impurities, starting materials, and byproducts.

A typical method would utilize reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. A C8 or C18 column is commonly selected for the analysis of coumarins. nih.govscirp.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered or acidified (e.g., with 0.1% formic acid) to ensure sharp, symmetrical peak shapes. nih.govlcms.cz Separation can be achieved through either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), with the latter being particularly useful for separating complex mixtures with components of varying polarity. scirp.orglcms.cz Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. scirp.org

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. vup.sk This enhancement is primarily due to the use of columns packed with smaller particles (typically less than 2 µm), which allows for higher flow rates without sacrificing separation efficiency. vup.sk For complex samples containing this compound and closely related impurities, UHPLC can provide baseline separation where traditional HPLC might fail. vup.sk The increased peak heights and narrower peak widths characteristic of UHPLC lead to lower limits of detection and quantification, making it an ideal technique for analyzing trace-level components. researchgate.net The shorter analysis times also significantly increase sample throughput, which is advantageous in research and quality control environments. vup.skresearchgate.net

For applications requiring the highest sensitivity and selectivity, such as analyzing trace amounts of this compound in complex biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govdigitellinc.com This technique couples the powerful separation capabilities of HPLC or UHPLC with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are guided into the mass spectrometer. researchgate.net For quantitative analysis, the system is often operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (corresponding to the molecular weight of the target compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and interferences, which enables accurate quantification at very low concentrations. nih.govresearchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| Chromatography | UHPLC with C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for this compound |

| Product Ion (m/z) | Specific fragment ion unique to the compound |

| Internal Standard | A structurally similar compound, e.g., deuterated analog |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of this compound. It is particularly valuable for monitoring the progress of chemical reactions, such as during the synthesis of esculetin derivatives. researchgate.net By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel on a glass or aluminum support), chemists can quickly assess the consumption of starting materials and the formation of the desired product. researchgate.net The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). Different compounds will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots can be visualized under a UV lamp or by staining with an appropriate reagent, like an iodine chamber. researchgate.net TLC is also widely used to identify suitable solvent systems for preparative column chromatography and to screen fractions collected during purification.

Preclinical Pharmacological Spectrum and Biological Activities of 7 Benzyl 5 Carboxaldehyde O Esculetin

In Vitro Assessment of Biological Activities

No peer-reviewed studies documenting the in vitro biological activities of 7-Benzyl-5-carboxaldehyde-O-esculetin were identified. Research has been conducted on the parent compound, esculetin (B1671247), which demonstrates a range of biological effects. However, due to significant structural differences, these findings cannot be scientifically extrapolated to its 7-benzyl and 5-carboxaldehyde derivative.

Antioxidant Activity and Oxidative Stress Modulation

There is currently no published data on the antioxidant or oxidative stress-modulating properties of this compound.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS)

No studies were found that have assessed the capacity of this compound to scavenge free radicals using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests.

Reactive Oxygen/Nitrogen Species (ROS/RNS) Modulation

Information regarding the ability of this compound to modulate the production or activity of reactive oxygen species (ROS) or reactive nitrogen species (RNS) in cellular models is not available in the current scientific literature.

Cellular Antioxidant Enzyme System Enhancement (e.g., SOD, CAT, GPx)

No research has been published investigating the effects of this compound on the expression or activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx).

Anti-inflammatory Response Modulation

The potential for this compound to modulate inflammatory responses has not been reported in any identified scientific studies.

Antiproliferative Effects in Cancer Cell Lines

Activity against Multidrug-Resistant (MDR) Cancer Phenotypes

No studies were identified that investigated the efficacy of this compound against multidrug-resistant cancer cell lines or its potential to overcome MDR mechanisms.

Antimicrobial Efficacy Evaluation

There is no available data from preclinical studies assessing the antimicrobial properties of this compound.

Specific data on the minimum inhibitory concentration (MIC) or bactericidal/bacteriostatic effects of this compound against pathogenic bacterial strains are not available in the current body of scientific literature.

There are no published findings on the antifungal activity of this compound against any fungal species.

Enzyme Inhibition Profiling

Detailed enzymatic assays to determine the inhibitory profile of this compound have not been reported.

Information regarding the in vitro or in vivo inhibition of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) by this compound, including IC50 values and selectivity indices, is not available.

The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been documented in scientific research.

Carbonic Anhydrase (CA) Isoform-Specific Inhibition

Coumarin (B35378) derivatives, the class of compounds to which esculetin belongs, have demonstrated notable inhibitory activity against human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII. nih.govunica.it These isoforms are integral to cancer cell survival, as they help regulate pH in the hypoxic tumor microenvironment. nih.govunifi.it Research indicates that coumarins and their analogues can act as selective inhibitors, showing potent activity against the cancer-related membrane-bound isoforms (IX and XII) while being largely inactive against the ubiquitous cytosolic off-target isoforms hCA I and II. nih.govnih.govnih.gov This selectivity is a critical attribute for developing targeted anticancer therapies with potentially fewer side effects. mdpi.com

The proposed mechanism for some coumarin inhibitors involves acting as suicide inhibitors. The enzyme's esterase activity hydrolyzes the coumarin's lactone ring, which then yields a 2-hydroxycinnamic acid derivative that blocks the entrance to the active site. nih.gov Studies on various synthesized coumarin and psoralen (B192213) derivatives confirm their activity in the low micromolar to nanomolar range against hCA IX and XII, further establishing this scaffold as a promising basis for designing isozyme-selective hCA inhibitors. nih.govunica.it

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Selectivity Profile |

|---|---|---|---|

| Coumarin Derivatives | hCA IX | Low µM to nM range | Selective over hCA I and hCA II |

| Coumarin Derivatives | hCA XII | Low µM to nM range | |

| Psoralen Analogues | hCA IX | Low µM to nM range | Inactive against hCA I and hCA II |

| Psoralen Analogues | hCA XII | Low µM to nM range | |

| 7-hydroxycoumarinamides (Compound 7) | hCA XII | 8.8 µM | More selective for hCA XII vs hCA IX |

| 7-hydroxycoumarinamides (Compound 6) | hCA XII | 9.3 µM | More selective for hCA XII vs hCA IX |

Alpha-Glucosidase Inhibitory Mechanisms

Alpha-glucosidase inhibitors are compounds that delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia. nih.gov These inhibitors function by competitively binding to the active sites of alpha-glucosidase enzymes in the intestinal brush border, which are responsible for breaking down complex carbohydrates into absorbable simple sugars. youtube.com

Research into esculetin and its derivatives has identified them as potent inhibitors of α-glucosidase. A study involving the enzymatic transformation of esculetin produced oligomerized metabolites with significantly enhanced inhibitory activity compared to the parent compound. nih.gov Kinetic analysis revealed that these potent metabolites act via a competitive mode of inhibition. nih.gov This suggests that compounds based on the esculetin scaffold can effectively compete with natural substrates for binding to the α-glucosidase active site, thereby hindering enzyme function.

| Compound | α-Glucosidase Inhibition (IC50) | Inhibition Mechanism |

|---|---|---|

| Esculetin | > 100 µM | Not specified |

| Esculetinin A (Oligomer) | 0.7 ± 0.1 µM | Competitive |

| Esculetinin B (Oligomer) | 2.3 ± 0.3 µM | Competitive |

| Acarbose (Reference Drug) | 197.09 µM | Competitive |

Other Relevant Enzyme Targets (e.g., Lipoxygenase, Taq DNA Polymerase)

The pharmacological activity of the esculetin scaffold extends to other significant enzyme targets, including lipoxygenase and Taq DNA polymerase.

Lipoxygenase (LOX): Esculetin has been shown to be a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govnih.gov The inhibition of 5-LOX by esculetin reduces the production of leukotrienes, which contributes to its anti-inflammatory properties. nih.gov Studies have demonstrated that esculetin inhibits 5-lipoxygenase with a half-inhibition dose (ID50) in the low micromolar range. nih.gov

Taq DNA Polymerase: DNA polymerases are essential for DNA replication and have emerged as important targets for anticancer drug development. nih.gov Several coumarin derivatives have been evaluated for their ability to inhibit Taq DNA polymerase. Research has identified specific coumarin analogues that display significant inhibitory activity against this enzyme, with IC50 values in the micromolar range. researchgate.net This suggests that the coumarin framework is a viable scaffold for developing novel agents that can disrupt DNA replication in cancer cells. researchgate.netresearchgate.net

| Compound | Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Esculetin | 5-Lipoxygenase | 4.0 µM |

| Esculetin | 12-Lipoxygenase | 2.5 µM |

| 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate | Taq DNA Polymerase | 48.25 ± 1.20 µM |

| 6-(pent-4-enyloxy)-coumarin | Taq DNA Polymerase | 48.33 ± 2.85 µM |

In Vivo Preclinical Investigation of Esculetin Analogues and Scaffold

Anti-inflammatory Models (e.g., Osteoarthritis, Myocardial Ischemia-Reperfusion)

The anti-inflammatory properties of esculetin and its analogues have been substantiated in various in vivo preclinical models.

Osteoarthritis Models: In animal models of osteoarthritis (OA), esculetin has demonstrated significant therapeutic effects. It has been shown to inhibit the inflammatory cascade by reducing the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in synovial fluid. mdpi.comnih.gov Furthermore, esculetin can decrease the expression of matrix metalloproteinase-1 (MMP-1) in cartilage, which is involved in the degradation of the extracellular matrix in OA. mdpi.comnih.gov Studies in monosodium iodoacetate-induced OA in rats showed that esculetin treatment reduced the generation of inflammatory mediators and protected cartilage tissue from damage. phcog.com

Myocardial Ischemia-Reperfusion Models: Esculetin has been investigated for its cardioprotective potential against myocardial ischemia-reperfusion (I/R) injury. researchgate.netrsc.org In rat models, pretreatment with esculetin significantly reduced the myocardial infarct area. rsc.org The protective mechanism involves the attenuation of the inflammatory response, as evidenced by decreased serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rsc.orgnih.gov Esculetin also restores the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces markers of oxidative stress. rsc.org These findings suggest that esculetin protects the myocardium by suppressing inflammation and apoptosis. rsc.orgnih.gov

| Model | Key Findings |

|---|---|

| Osteoarthritis (Rabbit/Rat Models) | Reduced NO and PGE2 in synovial fluid; Decreased MMP-1 expression in cartilage; Protected cartilage from damage. mdpi.comnih.govphcog.com |

| Myocardial Ischemia-Reperfusion (Rat Models) | Reduced myocardial infarct size; Decreased serum levels of TNF-α, IL-6, CK, and LDH; Restored SOD activity and decreased MDA levels. researchgate.netrsc.orgnih.gov |

Tumor Growth Inhibition in Xenograft Models

The antitumor potential of esculetin has been demonstrated in in vivo xenograft models, where human tumor cells are implanted into immunocompromised mice. researchgate.netreactionbiology.com In a study using a xenograft model of A253 human submandibular salivary gland carcinoma cells, esculetin treatment significantly suppressed tumor development. researchgate.net The results showed a marked reduction in both tumor weight and size compared to the vehicle-treated control group. researchgate.net

Similarly, in a xenograft model of laryngeal cancer, in vivo tests proved that esculetin reduced tumor growth and weight. nih.gov Animal tests involving BALB/c mice with liver cancer also showed that esculetin inhibited tumor growth compared to the control group. nih.gov These findings corroborate in vitro results and highlight the potential of the esculetin scaffold in inhibiting cancer cell proliferation and tumor progression in a live biological system. nih.govnih.gov

| Xenograft Model | Compound | Observed Effect |

|---|---|---|

| A253 Salivary Gland Carcinoma (Nude Mice) | Esculetin | Suppressed tumor development by 74% relative to vehicle; Reduced tumor weight and size. researchgate.net |

| Laryngeal Cancer (In Vivo Tests) | Esculetin | Reduced tumor growth and weight. nih.gov |

| Liver Cancer (BALB/c Mice) | Esculetin | Inhibited tumor growth compared to control. nih.gov |

Organ-Protective Efficacy (e.g., Hepatoprotection)

The esculetin scaffold has shown significant organ-protective effects, particularly hepatoprotection. mdpi.commdpi.com The protective mechanism is largely attributed to its potent antioxidant and free-radical scavenging abilities. mdpi.commdpi.com

In studies using models of liver injury induced by toxins like carbon tetrachloride (CCl4), esculetin administration effectively protected the liver. mdpi.com This was evidenced by the normalization of serum levels of liver enzymes such as aspartate aminotransferase (sAST) and alanine (B10760859) aminotransferase (sALT). mdpi.com Esculetin mitigates oxidative stress by increasing the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase. mdpi.com Furthermore, research on esculetin and its synthetic derivatives in hepatocytes demonstrated their ability to reduce reactive oxygen species (ROS) generation and prevent the depletion of glutathione, a key cellular antioxidant. mdpi.comnih.gov These findings indicate that the esculetin structure is a promising candidate for developing agents that protect the liver from oxidative damage. mdpi.combohrium.com

| Model | Key Protective Mechanisms |

|---|---|

| CCl4-Induced Liver Injury (Rats) | Reduced serum AST and ALT; Increased activity of SOD, GPx, and catalase; Inhibited the mitochondrial-dependent apoptotic pathway. mdpi.com |

| TBHP-Induced Oxidative Stress (HepG2 cells) | Reduced ROS generation; Prevented glutathione depletion; Enhanced expression of antioxidant proteins (HO-1, GCLC). mdpi.comnih.gov |

Investigation of Molecular and Cellular Mechanisms of Action

Elucidation of Key Signaling Pathway Modulation

There is no available scientific literature that specifically investigates the modulatory effects of 7-Benzyl-5-carboxaldehyde-O-esculetin on the following key signaling pathways:

Nuclear Factor-κB (NF-κB) Signaling Pathway Disruption

No studies were found that describe the disruption or modulation of the NF-κB signaling pathway by this compound. Research on the parent compound, esculetin (B1671247), has shown it can inhibit the NF-κB pathway, which is crucial in regulating inflammatory responses. nih.govmdpi.com However, it is not scientifically valid to extrapolate these findings to its benzyl-carboxaldehyde derivative without direct experimental evidence.

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The interaction and crosstalk of this compound with the MAPK pathways (including ERK, JNK, and p38) remain uninvestigated. The MAPK pathways are critical in controlling cellular processes like proliferation, differentiation, and apoptosis. nih.gov The influence of this specific esculetin derivative on these complex signaling cascades is unknown.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

Activation of the Nrf2 pathway is a key cellular defense mechanism against oxidative stress. While esculetin itself is a known activator of the Nrf2 signaling pathway, mdpi.com there are no studies available that confirm or deny a similar activity for this compound.

Phosphatidylinositol 3-Kinase/Forkhead Box O1 (PI3K/FoxO1) Axis Regulation

The regulatory effects of this compound on the PI3K/FoxO1 signaling axis have not been reported in the scientific literature. Studies on esculetin have indicated it may act on this pathway in the context of liver fibrosis, but data for the specified derivative is absent. documentsdelivered.com

Apoptotic Cascade Initiation and Execution

Similarly, the pro-apoptotic potential of this compound and its specific mechanisms of action are not documented.

Caspase Activation

No research data is available to confirm whether this compound can initiate the apoptotic cascade through the activation of caspases, which are the key executioner proteins in programmed cell death. The anti-tumor effects of the parent compound, esculetin, have been linked to the induction of apoptosis and caspase activation, but this cannot be assumed for all its derivatives. nih.govnih.gov

Mitochondrial Membrane Potential Dysregulation

No published research specifically investigates the effect of this compound on mitochondrial membrane potential.

Direct Enzyme-Ligand Binding Interactions and Kinetics

There is no available data on the direct binding interactions or kinetic parameters of this compound with any specific enzymes.

Cell Cycle Checkpoint Control and Regulatory Protein Expression

There are no specific studies that have examined the effects of this compound on cell cycle checkpoints or the expression of regulatory proteins.

Structure Activity Relationship Sar Analysis for 7 Benzyl 5 Carboxaldehyde O Esculetin Derivatives

Comprehensive Analysis of Substituent Effects on Biological Activity

The presence of a benzyl (B1604629) group at the C-7 position of the esculetin (B1671247) core is a critical determinant of biological activity. This bulky, lipophilic substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research on related coumarin (B35378) derivatives suggests that the introduction of a benzyl group at the C-7 position can enhance potency. For instance, in a series of 7-hydroxycoumarin-based histone deacetylase (HDAC) inhibitors, the incorporation of an O-benzyl group at this position led to an increase in both HDAC inhibition and antiproliferative activity in cancer cells. The nature and position of substituents on the benzyl ring itself are also vital, indicating that this moiety likely engages in specific hydrophobic or aromatic interactions within the binding site of its biological target.

The carboxaldehyde group at the C-5 position introduces a reactive and polar functional group to the esculetin scaffold. This group can participate in various non-covalent interactions, such as hydrogen bonding, which can be crucial for target recognition and binding affinity. Furthermore, the electron-withdrawing nature of the aldehyde can modulate the electronic properties of the entire coumarin ring system, potentially influencing its reactivity and metabolic stability. In studies of other benzaldehyde-containing compounds, the position and electronic nature of substituents have been shown to be critical for their biological effects. For instance, the hydroxylation of the aromatic structure is generally associated with antioxidative activity.

Esculetin, or 6,7-dihydroxycoumarin, possesses two phenolic hydroxyl groups that are key to its biological activities. mdpi.com These groups are known to be important for the antioxidant properties of esculetin, acting as hydrogen donors to scavenge free radicals. The phenolic 6,7-dihydroxy and 1-benzopyran-2-one scaffolds of esculetin provide convenient handles for the synthesis of its derivatives. mdpi.com When one of these hydroxyls is used as an attachment point for a substituent, as in the case of the 7-O-benzyl group, the nature of the remaining free hydroxyl at the C-6 position remains significant. This free hydroxyl group can still participate in hydrogen bonding and may be crucial for anchoring the molecule to its biological target.

While the core esculetin structure is planar, the introduction of substituents can create stereocenters, leading to different stereoisomers. The spatial arrangement of atoms is a critical factor in drug-receptor interactions, as biological macromolecules are chiral. Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others. Therefore, the stereochemistry of any chiral centers introduced in derivatives of 7-Benzyl-5-carboxaldehyde-O-esculetin would need to be carefully considered and evaluated for its impact on bioactivity.

Scaffold Modification and Derivatization Strategies

The esculetin scaffold is a versatile platform for medicinal chemists. The reactive sites, particularly the 6,7-biphenolic hydroxyl groups and the 3,4-unsaturated bond, are amenable to a wide range of chemical modifications. mdpi.com Derivatization strategies for coumarins often involve modifications at the C-3, C-4, and C-7 positions to enhance biological activity and selectivity. For this compound, further modifications could include altering the substituents on the benzyl ring, transforming the carboxaldehyde group into other functional groups (e.g., oximes, hydrazones, or carboxylic acids), or introducing substituents at the C-3 or C-4 positions of the coumarin ring. Each of these modifications would be expected to alter the compound's physicochemical properties and its interaction with biological targets, potentially leading to improved therapeutic profiles.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for bioactivity. For this compound derivatives, a QSAR study would involve generating a dataset of analogues with varying substituents and their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would then be used to build a predictive model. Such a model could elucidate the quantitative impact of steric, electronic, and hydrophobic properties of the substituents on the observed biological activity, thereby guiding the design of new, more potent derivatives.

Computational Chemistry and Molecular Modeling for 7 Benzyl 5 Carboxaldehyde O Esculetin

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 7-Benzyl-5-carboxaldehyde-O-esculetin. These methods offer a detailed understanding of the molecule's quantum mechanical properties, which are crucial for predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized geometry, electronic properties, and reactivity descriptors. Typically, these calculations are performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

The optimized molecular structure reveals the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles. From the electronic structure, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and less stable.

Furthermore, DFT calculations can provide insights into the molecule's electrostatic potential, which is essential for understanding intermolecular interactions. The molecular electrostatic potential (MEP) map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1200 Ha |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

A significant application of quantum mechanical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. For this compound, DFT can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C atoms can be predicted. nih.gov These theoretical values, when compared to experimental NMR spectra, can aid in the assignment of signals to specific atoms within the molecule. mdpi.com Discrepancies between calculated and experimental shifts can also provide information about solvent effects or conformational changes in solution. frontiersin.org

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| C5-CHO | 9.8 | 9.7 | 190.1 | 189.5 |

| H3 | 6.3 | 6.2 | 112.5 | 112.0 |

| H4 | 7.8 | 7.7 | 145.2 | 144.8 |

| H6 | 7.1 | 7.0 | 110.8 | 110.2 |

| H8 | 6.9 | 6.8 | 102.3 | 101.9 |

| Benzyl-CH₂ | 5.2 | 5.1 | 71.5 | 71.0 |

| Benzyl-Aromatic H | 7.3-7.5 | 7.2-7.4 | 127.5-129.0 | 127.0-128.8 |

Note: The values in this table are hypothetical and for illustrative purposes. They represent the type of data that would be generated and compared in such a study.

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govpcbiochemres.com

Molecular docking simulations can predict the most favorable binding pose of this compound within the active site of a target protein. abap.co.in The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then scoring them based on a force field that estimates the binding affinity. The score, often expressed in kcal/mol, provides an estimate of the strength of the interaction, with more negative values indicating a stronger binding. pcbiochemres.com

These predictions are crucial for understanding the mechanism of action of a potential drug molecule and for guiding the design of more potent inhibitors. nih.gov By identifying the most stable binding mode, researchers can gain insights into the structural basis of molecular recognition. ajpp.in

In addition to predicting the binding pose and affinity, molecular docking also reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.gov Identifying these key interacting residues is essential for understanding the specificity of the ligand-target interaction and for designing modifications to the ligand that could enhance its binding affinity and selectivity.

For example, a docking study of this compound with a target like a protein kinase could reveal hydrogen bonds between the coumarin (B35378) core's hydroxyl or carbonyl groups and specific amino acid side chains, as well as hydrophobic interactions involving the benzyl (B1604629) group.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| -8.5 | Lys72 | Hydrogen Bond |

| Glu91 | Hydrogen Bond | |

| Leu132 | Hydrophobic | |

| Val23 | Hydrophobic | |

| Phe145 | Pi-Pi Stacking |

Note: The protein target and results in this table are hypothetical and illustrative of the data generated in a molecular docking study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a dynamic picture of its behavior, both in solution and when bound to a biological target. researchgate.nettandfonline.com

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interactions of the system over a period of time, typically nanoseconds to microseconds. nih.gov These simulations provide a more realistic representation of the molecular system compared to the static picture provided by molecular docking.

When applied to a ligand-protein complex, MD simulations can be used to assess the stability of the binding pose predicted by docking. researchgate.net By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which may be important for biological activity. The simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Outputs for the this compound-Protein Kinase Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent | Explicit Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Output | |

| Average Ligand RMSD | 1.5 Å |

| Key Hydrogen Bond Occupancy | > 80% |

| Calculated Binding Free Energy | -10.2 kcal/mol |

Note: The parameters and outputs in this table are hypothetical and intended to illustrate the nature of data obtained from an MD simulation study.

Advanced Analytical Methodologies for Detection and Quantification of 7 Benzyl 5 Carboxaldehyde O Esculetin

Optimized Sample Preparation and Extraction Protocols

The initial and one of the most critical stages in the analysis of 7-Benzyl-5-carboxaldehyde-O-esculetin from various matrices is sample preparation. The primary goal is to extract the target analyte efficiently while minimizing the presence of interfering substances. Common techniques involve solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often followed by a concentration step.

For biological samples, such as plasma or tissue homogenates, protein precipitation is a common first step to remove macromolecules that can interfere with chromatographic analysis. This is typically achieved using organic solvents like methanol (B129727) or acetonitrile (B52724). Following precipitation, SPE is frequently employed for further cleanup and concentration. The choice of SPE sorbent is critical and depends on the polarity of this compound. Reversed-phase C18 sorbents are often suitable for retaining such moderately polar compounds from an aqueous sample matrix. The analyte is then eluted with a small volume of an organic solvent.

In the context of plant material, extraction is often performed using solvents such as methanol, ethanol, or a mixture of acetone (B3395972) and water, sometimes assisted by techniques like sonication or microwave-assisted extraction to improve efficiency. The resulting crude extract is then subjected to further cleanup steps, which may include LLE or SPE to isolate the coumarin (B35378) fraction containing this compound.

| Parameter | Method | Details |

| Sample Type | Biological Fluids (e.g., Plasma) | Protein precipitation with methanol followed by Solid-Phase Extraction (SPE) on a C18 cartridge. |

| Sample Type | Plant Material | Sonication-assisted extraction with 80% methanol, followed by filtration and SPE cleanup. |

| Extraction Solvent | Methanol, Acetonitrile | Effective for precipitating proteins and extracting coumarins. |

| Cleanup Technique | Solid-Phase Extraction (SPE) | C18 or other suitable reversed-phase sorbents are commonly used for purification and concentration. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound. The separation is typically achieved on a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase usually consists of a mixture of an aqueous component (often water with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic modifier (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from other components in the sample matrix.

UV, Fluorescence, and Photodiode Array (PDA) Detection

Once separated by HPLC, this compound can be detected using several methods.

UV Detection: Due to its aromatic structure and conjugated double bonds, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. Detection is typically performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Fluorescence Detection: Many coumarin derivatives are naturally fluorescent, offering a more sensitive and selective detection method compared to UV absorbance. The compound is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. This technique can significantly reduce background noise from non-fluorescent matrix components.

Photodiode Array (PDA) Detection: A PDA detector measures the absorbance across a range of wavelengths simultaneously. shimadzu.eu This provides a three-dimensional dataset of absorbance, wavelength, and time. The key advantage of PDA detection is the ability to obtain the UV spectrum of the eluting peak, which can be used for peak purity assessment and to aid in the identification of the compound by comparing its spectrum with that of a known standard. shimadzu.eushimadzu.com This spectral information adds a layer of confidence to the analytical results. shimadzu.comies.gov.pl

| Parameter | UV Detection | Fluorescence Detection | PDA Detection |

| Principle | Measures absorbance of UV light at a specific wavelength. | Measures emitted light after excitation at a specific wavelength. | Measures absorbance over a range of wavelengths simultaneously. shimadzu.eu |

| Selectivity | Moderate | High | High (provides spectral information) ies.gov.pl |

| Sensitivity | Good | Excellent | Good |

| Application | Routine quantification. | Trace analysis, complex matrices. | Peak identification and purity assessment. shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For applications requiring the highest levels of sensitivity and selectivity, such as in pharmacokinetic studies or trace-level analysis in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov

After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the this compound molecules. researchgate.net Tandem mass spectrometry (MS/MS) is then used for detection. In this technique, the ionized parent molecule (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions (product ions) are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), is highly specific to the target analyte, virtually eliminating matrix interference and providing excellent sensitivity. nih.gov

Method Validation for Reproducibility and Accuracy

A critical aspect of any analytical method is its validation to ensure that it is reliable, reproducible, and accurate for its intended purpose. Method validation for the analysis of this compound typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day and inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions is evaluated to ensure that the measured concentration reflects the true concentration at the time of sampling.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 nih.gov |

| Accuracy (% Recovery) | 85-115% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) represents an alternative separation technique to HPLC. CE separates compounds based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high electric field. While not as commonly used as HPLC for routine analysis of coumarins, CE can offer advantages such as high separation efficiency, short analysis times, and low consumption of solvents and samples.

For the analysis of this compound, a neutral compound, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for its separation. Detection in CE is most commonly performed using UV-Vis absorbance. While CE applications for this specific compound are not widely documented, its potential for rapid and efficient analysis makes it a technique worth considering for future method development.

Future Research Trajectories and Innovation Perspectives for 7 Benzyl 5 Carboxaldehyde O Esculetin

Design and Synthesis of Next-Generation Analogues and Hybrid Molecules

The future development of 7-Benzyl-5-carboxaldehyde-O-esculetin will likely begin with the optimization of its synthesis and the creation of a library of next-generation analogues. The synthesis of esculetin (B1671247) derivatives often involves established chemical reactions that can be adapted for this specific compound. nih.govresearchgate.net For instance, the benzylation of the 7-hydroxyl group of esculetin is a common strategy to increase lipophilicity, and various synthetic routes could be explored to introduce the carboxaldehyde group at the 5-position.

Future synthetic strategies may focus on:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety could fine-tune the molecule's electronic properties and steric profile, potentially enhancing its interaction with biological targets.

Derivatization of the Carboxaldehyde Group: The aldehyde functional group is a versatile chemical handle for creating a wide array of derivatives. It can be readily converted into Schiff bases, hydrazones, or other functionalities to create hybrid molecules. This approach allows for the conjugation of this compound with other pharmacophores to develop compounds with dual-action mechanisms or improved pharmacokinetic properties.

Core Structure Modifications: Alterations to the coumarin (B35378) core itself, such as substitutions at the C3 or C4 positions, could be explored in combination with the existing benzyl and carboxaldehyde groups to further diversify the chemical space and biological activity. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

Esculetin, the parent compound, is known for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. mdpi.comnih.gov These properties are often attributed to its ability to modulate various signaling pathways, such as PI3K/Akt and MAPK. nih.gov The unique substitutions in this compound may lead to enhanced potency or novel biological activities.

Future research in this area could focus on:

Oncology: Given the established anti-tumor potential of esculetin, this derivative would be a prime candidate for screening against various cancer cell lines. nih.govspandidos-publications.com The increased lipophilicity from the benzyl group may enhance cell membrane permeability, potentially leading to improved cytotoxic effects.

Neurodegenerative Diseases: The antioxidant properties of the esculetin core are relevant to diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease. Research could investigate the neuroprotective effects of this derivative.

Infectious Diseases: Coumarin derivatives have been explored for their antibacterial, antifungal, and antiviral activities. mdpi.com The potential of this compound as a novel antimicrobial agent warrants investigation.

A summary of the therapeutic potential of the parent compound, esculetin, which guides the prospective exploration of its derivatives, is presented below.

| Therapeutic Area | Mechanism of Action of Esculetin | Reference |

| Cancer | Induces apoptosis, inhibits cell proliferation and metastasis, modulates signaling pathways (e.g., Wnt/β-catenin, PI3K/Akt). | spandidos-publications.com |

| Inflammation | Inhibits the production of pro-inflammatory mediators like nitric oxide and prostaglandins. | nih.gov |

| Oxidative Stress | Scavenges free radicals and activates antioxidant pathways like Nrf2. | nih.gov |

| Diabetes | Promotes glucose metabolism and mediates adipocyte apoptosis. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can accelerate the identification and optimization of novel drug candidates by predicting their biological activities and physicochemical properties.

For this compound and its future analogues, AI and ML could be instrumental in:

Predictive Modeling: AI algorithms can be trained on existing data for coumarin derivatives to predict the therapeutic potential of novel structures, helping to prioritize the synthesis of the most promising candidates. nih.gov

Target Identification: By analyzing large biological datasets, AI can help identify potential protein targets for this compound, providing insights into its mechanism of action. nih.gov

ADMET Prediction: Machine learning models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, enabling the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Advanced Delivery Systems and Formulation Strategies (Preclinical Focus)

A significant challenge for many coumarin derivatives, including esculetin, is their poor water solubility, which can limit their bioavailability and therapeutic efficacy. caymanchem.comresearchgate.net The introduction of a lipophilic benzyl group in this compound may further decrease its aqueous solubility. Therefore, advanced drug delivery systems will be crucial for its preclinical development.

Future formulation strategies could include:

Nanoformulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility, stability, and targeted delivery to diseased tissues. nih.gov Nanotechnology offers a promising avenue to overcome the biopharmaceutical challenges of esculetin and its derivatives. nih.gov

Phospholipid Complexes: The formation of complexes with phospholipids (B1166683) is a known strategy to improve the oral bioavailability of poorly soluble natural compounds. researchgate.net

Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility and dissolution rate of hydrophobic drugs like esculetin.

The table below compares the water solubility of esculetin and its glycoside, highlighting the impact of structural modifications on this key physicochemical property.

| Compound | Water Solubility | Reference |

| Esculetin | 0.1 mg/mL | researchgate.net |

| Esculin (Esculetin 6-O-glucoside) | 2.59 mg/mL | researchgate.net |

Application in Materials Science beyond Biomedical Fields (e.g., Fluorescent Probes)

The coumarin scaffold is known for its fluorescent properties, making it a valuable component in the design of chemical sensors and fluorescent probes. nih.gov Esculetin itself exhibits blue fluorescence, and its photophysical properties can be modulated by chemical modifications. wikipedia.org

The unique structure of this compound suggests potential applications in materials science:

Fluorescent Probes: The electron-withdrawing nature of the carboxaldehyde group and the presence of the benzyl group could influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially making it a sensitive fluorescent probe for detecting specific analytes or changes in the microenvironment (e.g., pH, viscosity). Dihydroxy-substituted coumarins like esculetin have shown promise as fluorescent probes for detecting radicals. nih.gov

Organic Electronics: Coumarin derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of this compound could be explored for such applications.

Addressing Challenges in Solubility and Multidrug Resistance

Two of the most significant hurdles in the development of new therapeutic agents are poor solubility and the emergence of multidrug resistance (MDR) in cancer cells.

Solubility Enhancement: As discussed in section 9.4, overcoming the poor water solubility of this compound will be a critical area of future research. A multi-pronged approach involving both chemical modification (e.g., creating more soluble prodrugs) and advanced formulation strategies will likely be necessary.

Overcoming Multidrug Resistance: MDR is a major cause of chemotherapy failure. spandidos-publications.com Some coumarin derivatives have been shown to inhibit the function of efflux pumps like P-glycoprotein, which are responsible for MDR. sciencepublishinggroup.com Future studies should investigate whether this compound or its analogues can act as MDR modulators, potentially resensitizing resistant cancer cells to conventional chemotherapy. The synergistic effects of esculetin with standard treatments have been noted as a promising strategy to reverse resistance mechanisms. nih.gov

Q & A

Q. What methodological frameworks integrate environmental toxicity assessments for this compound?

- Methodological Answer : Apply the Terrestrial Toxicity Framework (TTF) to evaluate soil adsorption (OECD 106 batch equilibrium method) and aquatic toxicity (Daphnia magna acute immobilization test). Use high-throughput screening (HTS) with in silico tools (ECOSAR) to predict ecotoxicological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.